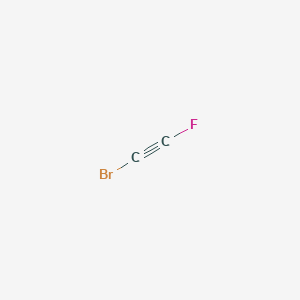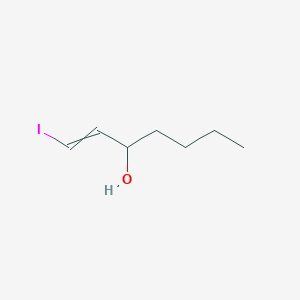
1-Iodohept-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodohept-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a double bond, and a hydroxyl group within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodohept-1-en-3-ol can be synthesized through a multi-step process starting from ethyl (Z)-β-iodoacrylate. The synthesis involves the following steps :
Preparation of Ethyl (Z)-β-iodoacrylate: This involves the reaction of ethyl propiolate with sodium iodide in glacial acetic acid, followed by purification.
Reduction and Hydrolysis: The ethyl (Z)-β-iodoacrylate is then reduced using diisobutylaluminum hydride in anhydrous dichloromethane at -78°C. The resulting product is hydrolyzed to yield (Z)-1-iodohept-1-en-3-ol.
Industrial Production Methods:
Analyse Des Réactions Chimiques
1-Iodohept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of heptanol derivatives.
Substitution: Formation of azido or thiol derivatives.
Applications De Recherche Scientifique
1-Iodohept-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-iodohept-1-en-3-ol exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The iodine atom and the double bond make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-Iodohept-1-en-3-ol can be compared with other similar compounds such as:
1-Iodohex-1-en-3-ol: Similar structure but with a shorter carbon chain.
1-Iodohept-1-en-2-ol: Differing in the position of the hydroxyl group.
1-Bromohept-1-en-3-ol: Similar structure but with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity compared to its bromine or chlorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.
Propriétés
Numéro CAS |
138102-06-4 |
|---|---|
Formule moléculaire |
C7H13IO |
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
1-iodohept-1-en-3-ol |
InChI |
InChI=1S/C7H13IO/c1-2-3-4-7(9)5-6-8/h5-7,9H,2-4H2,1H3 |
Clé InChI |
RZZWGTYQTFSVPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C=CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
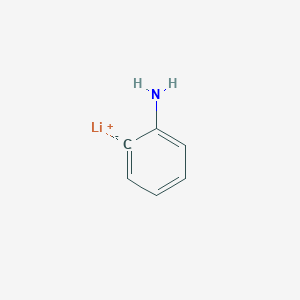
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
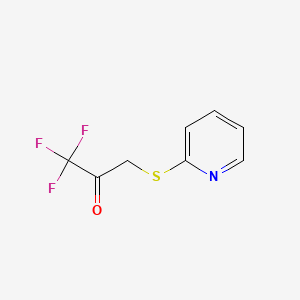

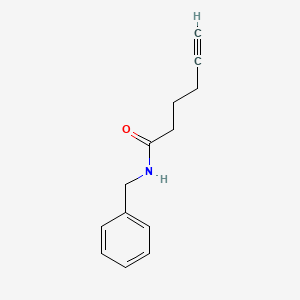
![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
